3-Buten-2-one, 4-amino-, (E)-

Description

Contextualization within Enaminone and α,β-Unsaturated Ketone Chemistry

(E)-4-amino-3-buten-2-one belongs to two important classes of organic compounds: enaminones and α,β-unsaturated ketones. wikipedia.org Enaminones are characterized by the N-C=C-C=O structural motif, which imparts a dual nucleophilic and electrophilic character to the molecule. psu.eduresearchgate.net The nitrogen atom can act as a nucleophile, while the carbonyl carbon and the β-carbon are electrophilic centers. researchgate.net

As an α,β-unsaturated ketone, the compound features a carbon-carbon double bond in conjugation with a carbonyl group. wikipedia.org This conjugation leads to a delocalized π-electron system, influencing the molecule's reactivity. pressbooks.pub Nucleophilic attack can occur at the carbonyl carbon (1,2-addition) or at the β-carbon (1,4-conjugate addition), with the latter being a common reaction pathway for this class of compounds. pressbooks.publibretexts.org

Historical Perspective on Academic Investigations of Amino-Substituted Enones

The study of enaminones has a rich history, with early investigations focusing on their synthesis and fundamental reactivity. researchgate.net Over the decades, the field has evolved significantly, with researchers recognizing the immense synthetic potential of these compounds as versatile building blocks. researchgate.netbohrium.com The development of new synthetic methodologies and a deeper understanding of their electronic properties have propelled enaminones to the forefront of modern organic synthesis. They are now widely employed in the construction of complex heterocyclic systems, which are prevalent in pharmaceuticals and natural products. researchgate.net

Structural Elucidation and Stereochemical Considerations of (E)-4-Amino-3-buten-2-one

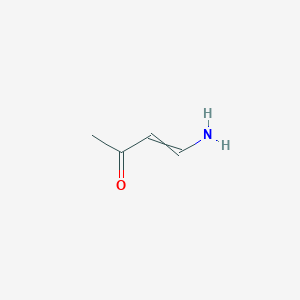

The molecular formula of (E)-4-amino-3-buten-2-one is C4H7NO. nih.gov Its structure consists of a four-carbon chain with a ketone group at the second carbon, a double bond between the third and fourth carbons, and an amino group attached to the fourth carbon. The "(E)" designation specifies the stereochemistry of the double bond, indicating that the higher priority substituents on each carbon of the double bond are on opposite sides. windows.net In this case, the amino group and the acetyl group are in a trans arrangement.

Spectroscopic studies, including NMR and IR, have been instrumental in confirming the structure and stereochemistry of this and related enaminones. scielo.brruc.dk X-ray crystallography has provided precise data on bond lengths and angles, revealing a nearly planar conformation for the enaminone system, which is a consequence of the extended π-electron delocalization. scielo.br

Interactive Data Table: Key Structural and Physical Properties

| Property | Value |

| Molecular Formula | C4H7NO |

| Molecular Weight | 85.10 g/mol |

| IUPAC Name | (E)-4-aminobut-3-en-2-one |

| InChIKey | NGUGWHFIVAQVMN-NSCUHMNNSA-N |

| Canonical SMILES | CC(=O)C=CN |

Significance of the (E)-Configuration in Reactivity and Synthetic Utility

The (E)-configuration of 4-amino-3-buten-2-one is crucial in determining its reactivity and synthetic applications. This specific stereochemistry influences the molecule's conformational preferences and the accessibility of its reactive sites. scielo.br The trans arrangement of the amino and acetyl groups minimizes steric hindrance, which can be a significant factor in its reactions with other molecules. researchgate.net

The defined stereochemistry of the double bond is often exploited in stereoselective synthesis, where the goal is to produce a single, desired stereoisomer of a target molecule. The (E)-geometry can direct the approach of reagents, leading to predictable and controlled outcomes in complex synthetic sequences. researchgate.net For instance, in cyclization reactions to form heterocyclic rings, the (E)-configuration can dictate the relative stereochemistry of the newly formed chiral centers. psu.edu

Overview of Advanced Research Trajectories

Current research involving (E)-4-amino-3-buten-2-one and related enaminones is diverse and expanding. A major area of focus is their application as versatile intermediates in the synthesis of a wide range of heterocyclic compounds, including pyridines, pyrimidines, and pyrroles. researchgate.net These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.

Furthermore, the unique coordination properties of enaminones make them valuable ligands in organometallic chemistry. Research is ongoing to explore their use in catalysis and the development of novel materials with specific electronic or optical properties. The ability of the enaminone moiety to engage in various cycloaddition reactions also continues to be an active area of investigation for the construction of complex molecular architectures. acs.orgbris.ac.uk

Structure

3D Structure

Properties

IUPAC Name |

4-aminobut-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c1-4(6)2-3-5/h2-3H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGUGWHFIVAQVMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00398813 | |

| Record name | 3-Buten-2-one, 4-amino-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2801-93-6 | |

| Record name | 3-Buten-2-one, 4-amino-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for E 4 Amino 3 Buten 2 One and Its Analogs

Direct Synthesis Approaches

Direct synthesis methods aim to construct the target enaminone skeleton in a minimal number of steps, often through the formation of the key carbon-nitrogen bond on a pre-existing ketone framework or by building the carbon skeleton with the nitrogen atom already incorporated.

Amination Reactions of Related Ketones

A primary strategy for synthesizing β-amino ketones and their vinylogous counterparts involves the direct amination of dicarbonyl compounds or their synthetic equivalents. This approach is effective for introducing the amino group at the desired position.

A well-documented and efficient method for preparing N,N-disubstituted analogs of 4-amino-3-buten-2-one involves the reaction of acetylacetaldehyde dimethyl acetal (B89532) with secondary amines. orgsyn.orgorgsyn.orgresearchgate.net This precursor, 4,4-dimethoxy-2-butanone, serves as a synthetic equivalent of the parent dicarbonyl compound. semanticscholar.org The reaction proceeds by treating the acetal with an amine, such as a methanolic solution of dimethylamine. orgsyn.orgresearchgate.net The process typically occurs at room temperature over several hours, yielding the corresponding (E)-4-(dialkylamino)-3-buten-2-one after workup and purification by distillation. orgsyn.orgresearchgate.net

This reaction is advantageous as acetylacetaldehyde dimethyl acetal can be readily prepared and serves as a versatile starting material. orgsyn.org The reaction mechanism involves an addition-elimination sequence to produce the vinylogous amide. orgsyn.org

Table 1: Synthesis of (E)-4-(Dimethylamino)-3-buten-2-one

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield | Reference |

|---|

The synthesis of aryl-substituted analogs, such as 3-amino-1-phenyl-2-buten-1-one, can be accomplished through the direct amination of the corresponding β-dicarbonyl compound. The amination of benzoylacetone (B1666692) provides a direct route to this enaminone. researchgate.net This transformation is a key step in producing building blocks for more complex molecules, including metal chelate complexes. researchgate.net The structure of the resulting 3-amino-1-phenyl-2-buten-1-one has been confirmed using X-ray crystallography and its geometry optimized through density functional theory (DFT) calculations. researchgate.net

Condensation Reactions Utilizing 3-Buten-2-one Derivatives

Condensation reactions provide another avenue to (E)-4-amino-3-buten-2-one and its derivatives. These methods often involve building the molecule from smaller, functionalized components. For instance, the Knoevenagel condensation of 2-(benzothiazol-2-ylthio)acetonitrile with various aldehydes demonstrates the formation of a C=C double bond, a key feature of the target molecule's backbone. nih.gov

A relevant industrial process involves the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) with ammonia (B1221849) to produce 4-amino-1,1,1-trifluoro-3-buten-2-one. google.com This reaction proceeds via a Michael-type addition-elimination mechanism where the amine attacks the β-carbon of the α,β-unsaturated ketone. Similarly, ethoxymethylene derivatives of β-dicarbonyl compounds react with aminobenzazoles under mild conditions to yield 4-N-benzazolylamino derivatives of 3-buten-2-one. researchgate.net

Mannich Reaction Strategies for β-Amino Ketones

The mechanism begins with the formation of an iminium ion from the amine and the aldehyde. wikipedia.org A ketone, which can enolize, then acts as a nucleophile, attacking the electrophilic iminium ion to form the C-C bond and yield the final β-amino ketone product. wikipedia.org

The versatility of the Mannich reaction is demonstrated by its application with a wide range of substrates, including various aldehydes, ketones, and amines. ccsenet.org Catalysts, such as transition metal salts (e.g., AuCl₃–PPh₃) or organocatalysts like L-proline, can be employed to improve reaction efficiency and yield. acs.orgrsc.org Heterogeneous catalysts like MgO/ZrO₂ have also been developed, offering advantages such as good yields, short reaction times, and catalyst recyclability. ccsenet.org

Table 2: Examples of Mannich Reactions for β-Amino Ketone Synthesis

| Aldehyde | Ketone | Amine/Amine Source | Catalyst | Product Type | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Acetophenone | Ethyl Carbamate | AuCl₃–PPh₃ | N-Protected β-Aryl-β-amino ketone | acs.org |

| Aromatic Aldehydes | Acetophenone | Aryl Amines | Fe₃O₄@PEG-SO₃H (nanocatalyst) | Asymmetric β-aminoketone | rsc.org |

Indirect Synthetic Pathways and Precursor Utilization

Indirect methods involve multi-step syntheses where a precursor molecule is created and subsequently transformed into the target compound. These pathways offer flexibility in introducing various functional groups.

A notable example starts with the reduction of an α,β-unsaturated ketone, such as (E)-4-phenyl-3-buten-2-one, using a reducing agent like sodium borohydride (B1222165) (NaBH₄) to form the corresponding allylic alcohol, 4-phenyl-3-buten-2-ol. orgsyn.orgorgsyn.org This alcohol can then serve as a precursor for further transformations. For instance, it can undergo an iridium-catalyzed tandem isomerization and C-Cl bond formation to yield an α-chloroketone (3-chloro-4-phenylbutan-2-one). orgsyn.orgorgsyn.org This intermediate can then be treated with a nitrogen source, like thiourea, to construct a heterocyclic system, demonstrating how a butenone backbone can be extensively modified. orgsyn.orgorgsyn.org

Another indirect strategy involves the synthesis of (E)-4-alkoxy-2-formylamino-3-butenoic acid esters from 3-alkoxy-1-isocyanopropenes. oup.com This two-step method first involves the reaction of a lithiated isocyanopropene with an alkyl chlorocarbonate to form a 4-alkoxy-2-isocyano-3-butenoate. This isocyano intermediate is then hydrolyzed to the corresponding formylamino ester, which contains the core structural elements of an amino-butenoate. oup.com

Derivatization from Related Butenone Structures

The preparation of (E)-4-Amino-3-buten-2-one and its derivatives frequently begins with precursors that already contain the core butenone skeleton. These methods modify the existing structure by introducing the key amino group or other functionalities.

A prevalent synthetic strategy is the 1,4-addition of an amine to a conjugated enone system. This reaction, often catalyzed by acids or bases under mild conditions, directly installs the amino group at the 4-position of the butenone structure. Another significant pathway involves the use of 4-aminobut-2-enolides as precursors, which can be chemically transformed into the desired enaminone. The synthesis of these enolide intermediates can start from materials like methyl tetronate, which is reacted with various amines. evitachem.comglobalauthorid.com

A detailed, multi-step synthesis for an analog, (E)-4-(Dimethylamino)-2-butenoyl chloride, highlights the derivatization approach starting from a simple butene structure. The process begins with but-2-enoic acid and proceeds through several intermediates to yield the final product, which is a key component in the synthesis of 3-cyanoquinoline derivatives.

Table 1: Synthesis of (E)-4-(Dimethylamino)-2-butenoyl chloride

| Step | Reactant(s) | Reagent(s) | Product |

|---|---|---|---|

| 1 | But-2-enoic acid | Chlorotrimethylsilane | Trimethylsilylcrotonate |

| 2 | Trimethylsilylcrotonate | Brominating agent | Trimethylsilyl-4-bromocrotonate |

| 3 | Trimethylsilyl-4-bromocrotonate | Dimethylamine | 4-Dimethylaminocrotonic acid |

| 4 | 4-Dimethylaminocrotonic acid hydrochloride | Chlorinating agent | (E)-4-(Dimethylamino)-2-butenoyl chloride |

This table outlines the sequential transformation of but-2-enoic acid into a functionalized butenoyl chloride analog.

Further illustrating the derivatization strategy, analogs such as 4-(Bromomethyl)but-2-enolide can be synthesized from 3,3-dimethylacrylic acid and N-bromo succinimide. researchgate.net This intermediate can then undergo reactions with amines to produce a variety of substituted 4-aminobutolides. researchgate.net

Formation as Intermediates in Multi-Component Reactions

(E)-4-Amino-3-buten-2-one and related enaminones are valuable not only as final products but also as transient intermediates in multi-component reactions (MCRs). nih.gov MCRs are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, which incorporates most or all of the atoms of the starting materials. nih.gov The unique structure of enaminones makes them powerful building blocks in these reactions for the synthesis of diverse heterocyclic compounds. orientjchem.orgrsc.org

Research has demonstrated that enaminones serve as key intermediates in the synthesis of various five- and six-membered heterocyclic systems. rsc.org For instance, they are pivotal in convenient methods for creating six-membered heterocyclic enaminones. A three-component reaction involving benzene-1,2-diamines, tetronic acid, and various aldehydes can proceed through the presumed formation of a β-enaminone intermediate to generate complex benzo[f]azulen-1-ones. researchgate.net

The utility of enaminone intermediates is further exemplified in the synthesis of biologically relevant molecules. In the large-scale preparation of 3-cyanoquinoline derivatives, which are investigated as protein tyrosine kinase inhibitors, an enaminone analog is formed and reacted in a one-pot procedure.

Table 2: Multi-Component Reaction for 3-Cyanoquinoline Synthesis

| Component 1 | Component 2 | Solvent/Conditions | Final Product Class |

|---|---|---|---|

| 4-[3-chloro-4-fluorophenyl]amino-6-amino-3-cyano-7-ethoxy quinoline (B57606) | (E)-4-(dimethylamino)-2-butenoyl chloride hydrochloride | N-methyl pyrrolidinone, 0-10°C | 3-Cyanoquinoline Derivatives |

This table shows the key reactants in a multi-component approach to synthesize complex quinoline structures, where an enaminone analog is a crucial reactant.

These reactions showcase the efficiency of using enaminones as platforms that can be cyclized and annulated to rapidly build molecular complexity, providing access to a wide array of important chemical scaffolds. rsc.org

Stereoselective Synthesis and Chiral Transformations

Asymmetric Synthesis of Derivatives

Asymmetric synthesis aims to produce chiral compounds in high enantiomeric purity. Chiral amines, in particular, are prevalent in about 40-45% of small molecule pharmaceuticals, driving the development of innovative synthetic routes. nih.gov

Enantioselective synthesis of derivatives related to 4-amino-3-buten-2-one often involves the use of chiral catalysts or auxiliaries to control the formation of a new stereocenter. A common strategy is the asymmetric hydrogenation of prochiral substrates like enamines and enamides using transition metal catalysts. nih.gov For instance, Mannich-type asymmetric addition reactions of 3-hydroxychromen-4-one (B1235781) with N-protected imines, catalyzed by alkaloids like dihydrocuprein, have produced α-stereogenic chromenone amino derivatives with high yields (81–95%) and excellent enantioselectivity (up to 98% ee). researchgate.net

Another approach involves the catalytic asymmetric vinylogous aldol (B89426) reaction. When β,γ-unsaturated amides react with isatins in the presence of a chiral tertiary amine-thiourea catalyst, the corresponding vinylogous products can be obtained with high stereocontrol. researchgate.net These methods provide pathways to enantiomerically enriched compounds that can be considered derivatives or analogues of the core 4-amino-3-buten-2-one structure.

Diastereoselective control is crucial in reactions that form multiple stereocenters simultaneously, such as cyclization reactions. Enaminones and vinylogous amides are valuable precursors for constructing cyclic systems. nih.govacs.org For example, a direct vinylogous aldol-cyclization cascade reaction between β,γ-unsaturated amides and o-quinones, using a chiral tertiary amine-thiourea catalyst, yields spirocyclic dihydropyranones. albany.edursc.org This reaction proceeds with high yields (76-99%) and excellent diastereoselectivity (>20:1 dr). researchgate.netalbany.edursc.org

Similarly, palladium-catalyzed [3 + 2] cycloaddition of 5-vinyloxazolidinones with imines can produce imidazolidines that feature α-amino quaternary stereocenters. figshare.com These reactions demonstrate high yields and exceptional diastereo- and enantioselectivity, highlighting the utility of enaminone-like structures in complex molecule synthesis. figshare.com

Chiral Catalysis in Transformations

Chiral catalysts are essential for achieving high stereoselectivity. Organocatalysis, transition-metal catalysis, and biocatalysis each offer unique advantages for transforming enaminone derivatives.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the need for metal catalysts. mdpi.com Asymmetric conjugate addition, or Michael addition, is a powerful C-C bond-forming reaction. In the context of enaminone derivatives, organocatalysts like cinchona alkaloids and their derivatives have been used to facilitate the conjugate addition of nucleophiles. nih.govnih.gov

For instance, the enantioselective conjugate addition of cyclic β-ketoesters to electron-deficient allenes, catalyzed by cinchona-alkaloid-derived quaternary ammonium (B1175870) salts, produces chiral β,γ-unsaturated carbonyl compounds with high yields and excellent stereoselectivities (90-96% ee). nih.gov This demonstrates a pathway to chiral structures related to the target compound. Tandem Michael addition/intramolecular cyclization reactions catalyzed by chiral thioureas are also effective, leading to complex heterocyclic products in high yields and enantioselectivities. mdpi.comresearchgate.net

Table 1: Organocatalytic Asymmetric Conjugate Additions

| Nucleophile | Electrophile/Substrate | Catalyst Type | Yield | Stereoselectivity (ee/dr) |

|---|---|---|---|---|

| Cyclic β-ketoesters | Electron-deficient allenes | Cinchona-alkaloid salt | High | 90-96% ee |

| Malononitrile | (E)-2-(2-nitrovinyl)phenols | Chiral thiourea | up to 96% | up to 76% ee |

| α-Naphthols | Benzylidenemalonitriles | Abietic acid-cinchona-thiourea | up to 84% | up to 83% ee |

Palladium catalysis is a versatile tool for a wide range of chemical transformations. For derivatives of 4-amino-3-buten-2-one, palladium catalysts can be used in multicomponent reactions to construct the enaminone core itself. A four-component carbonylative addition reaction of aryl bromides, amines, and alkynes has been established to produce a variety of enaminones. thieme.de

In asymmetric synthesis, chiral palladium complexes are used for reactions like annulations and cycloadditions. For example, a palladium-catalyzed [5 + 5] annulation between cyclic vinylogous anhydrides and vinylethylene carbonates affords ten-membered lactones in excellent yields (up to 99%) and high enantioselectivity (up to 89% ee). nih.gov Furthermore, synergistic palladium and enamine catalysis has been developed for the asymmetric functionalization of unactivated alkenes with ketones, achieving up to 96% yield and 96% ee. nih.gov

Chemoenzymatic cascades combine the selectivity of enzymes with the broad reactivity of chemical catalysts in one-pot processes, offering efficient and environmentally friendly routes to chiral molecules. acs.org These cascades are particularly valuable for the synthesis of chiral amines. acs.orgdiva-portal.org

A typical chemoenzymatic cascade for producing a chiral amine might involve the chemical conversion of a starting material (e.g., an alkyne) to a ketone, followed by an enzymatic amination step. acs.orgnih.gov For example, gold catalysts can hydrate (B1144303) alkynes to ketones, which are then converted to chiral amines with high yield (up to 99%) and enantiomeric excess (>99%) using a transaminase enzyme. acs.org Amine transaminases (ATAs) are frequently used in these cascades to convert ketone intermediates into chiral amines with high conversions and enantioselectivity. acs.org This approach allows for the synthesis of complex chiral amines from simple, achiral precursors in a highly efficient manner. bl.uk

Table 2: Chemoenzymatic Cascade for Chiral Amine Synthesis

| Reaction Step | Catalyst Type | Substrate | Product | Yield / ee |

|---|---|---|---|---|

| 1. Hydration | Gold (Au) catalyst | Alkyne | Ketone | >99% conversion |

| 2. Amination | Transaminase (ATA) | Ketone | Chiral Amine | up to 99% / >99% ee |

Theoretical and Computational Chemistry Investigations

Spectroscopic Property Prediction and Interpretation

Vibrational Spectra Analysis (IR, Raman)

Comparison with Experimental Data

A crucial aspect of validating theoretical and computational models is the comparison of calculated data with experimentally determined values. For molecules like (E)-4-aminobut-3-en-2-one, this typically involves comparing optimized geometric parameters (bond lengths and angles) and vibrational frequencies with data from techniques such as X-ray crystallography and infrared spectroscopy.

Below is an illustrative table of how such a comparison would be structured. The data presented are hypothetical, based on typical results for similar conjugated systems, as specific experimental and computational values for this exact molecule are not available in the cited literature.

Interactive Data Table: Comparison of Theoretical vs. Experimental Parameters (Hypothetical)

| Parameter | Computational Method | Calculated Value | Experimental Value | % Difference |

| C=O Bond Length | B3LYP/6-311++G(d,p) | 1.230 Å | 1.245 Å | 1.2% |

| C-C Bond Length | B3LYP/6-311++G(d,p) | 1.450 Å | 1.460 Å | 0.7% |

| C=C Bond Length | B3LYP/6-311++G(d,p) | 1.350 Å | 1.340 Å | -0.7% |

| C-N Bond Length | B3LYP/6-311++G(d,p) | 1.360 Å | 1.355 Å | -0.4% |

| O=C-C Angle | B3LYP/6-311++G(d,p) | 121.0° | 120.5° | 0.4% |

| C-C=C Angle | B3LYP/6-311++G(d,p) | 123.0° | 122.8° | 0.2% |

| C=C-N Angle | B3LYP/6-311++G(d,p) | 125.0° | 125.5° | -0.4% |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Computational chemistry provides powerful tools for predicting the NMR spectra of molecules, which can aid in structure elucidation and assignment of experimental signals. The prediction of chemical shifts for (E)-4-aminobut-3-en-2-one can be performed using various ab initio and DFT methods, with the Gauge-Including Atomic Orbital (GIAO) method being one of the most common and reliable approaches.

These calculations determine the isotropic magnetic shielding tensors for each nucleus. The chemical shifts are then calculated by referencing these values to the shielding tensor of a standard compound, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the chosen computational method, basis set, and the inclusion of solvent effects. For a molecule like (E)-4-aminobut-3-en-2-one, predicted ¹H and ¹³C NMR chemical shifts would be highly sensitive to the conformation of the molecule and the presence of intramolecular hydrogen bonding.

Interactive Data Table: Predicted ¹³C and ¹H NMR Chemical Shifts (Hypothetical) Calculated in CDCl₃ using B3LYP/6-311++G(d,p) with PCM solvent model.

| Atom | Atom Number | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

| Carbonyl Carbon | C2 | 198.5 | - |

| Methyl Carbon | C1 | 28.0 | 2.10 |

| Alpha-Carbon | C3 | 98.0 | 5.10 |

| Beta-Carbon | C4 | 160.0 | 7.50 |

| Amino Nitrogen | N | - | 5.50 (broad) |

Analysis of Electronic Structure and Interactions

Intramolecular Hydrogen Bonding (IHB) Analysis

The (E) isomer of 4-aminobut-3-en-2-one (B6279176) features a planar arrangement of the O=C-C=C-N backbone, which facilitates the formation of a six-membered pseudo-ring through an intramolecular hydrogen bond (IHB) between the amino group (N-H) and the carbonyl oxygen (C=O). This N-H···O=C interaction is a key feature of its electronic structure. Computational methods, particularly Natural Bond Orbital (NBO) analysis, are instrumental in characterizing this bond. NBO analysis can quantify the donor-acceptor interactions between the lone pair on the carbonyl oxygen and the antibonding orbital of the N-H bond (LP(O) → σ*(N-H)).

Strength and Influence on Reactivity

The strength of the IHB in (E)-4-aminobut-3-en-2-one is significant and has a profound influence on the molecule's properties. It contributes substantially to the stability of the planar conformation, creating a resonance-assisted hydrogen bond (RAHB). This type of hydrogen bond is strengthened by the π-electron delocalization within the conjugated system. The energy of this interaction can be estimated computationally, and it typically falls in the range of moderate-strength hydrogen bonds.

The IHB influences reactivity by:

Stabilizing the ground state: This increases the energy required for reactions that involve breaking the planar conjugated system.

Decreasing the basicity of the nitrogen atom and the acidity of the N-H proton: The involvement of the nitrogen lone pair in delocalization and the hydrogen in bonding reduces their availability.

Influencing the electrophilicity of the carbonyl carbon: The delocalization and hydrogen bonding can modulate the electron density at the carbonyl group.

Electron Delocalization in Conjugated Systems

(E)-4-aminobut-3-en-2-one is a classic example of a push-pull π-conjugated system. The amino group (-NH₂) acts as an electron-donating group (push), and the carbonyl group (C=O) acts as an electron-withdrawing group (pull). This arrangement leads to significant delocalization of π-electrons across the molecule, which can be represented by resonance structures.

Computational analyses, such as NBO and molecular orbital analysis, can quantify this delocalization. NBO analysis reveals strong interactions between the π-orbitals of the C=C and C=O bonds and the lone pair of the nitrogen atom. This delocalization results in partial double-bond character for the C-C and C-N single bonds and a decrease in the bond order of the C=C and C=O double bonds compared to isolated analogues. This electronic feature is fundamental to the chemical stability and spectroscopic properties of the molecule.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity of (E)-4-aminobut-3-en-2-one. wikipedia.org The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

HOMO: For this molecule, the HOMO is expected to have significant contributions from the nitrogen lone pair and the π-system, with high electron density localized on the nitrogen and the α-carbon. This indicates that the molecule will act as a nucleophile at these sites.

LUMO: The LUMO is anticipated to be a π* orbital with large coefficients on the carbonyl carbon and the β-carbon. This suggests that these sites are the most susceptible to nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a critical parameter that relates to the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity. For push-pull systems like this, the energy gap is typically smaller than in non-conjugated analogues, which corresponds to the molecule absorbing light at longer wavelengths (a shift to red in the UV-Vis spectrum). Computational methods can reliably calculate the energies of these orbitals and visualize their spatial distribution. researchgate.net

Interactive Data Table: Calculated Frontier Orbital Energies (Hypothetical)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | π-type, localized over N-C=C system |

| LUMO | -1.8 | π*-type, localized over O=C-C system |

| HOMO-LUMO Gap (ΔE) | 4.7 | Indicator of chemical reactivity |

Advanced Spectroscopic Characterization for Structural and Mechanistic Insights

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsional angles, defining the molecule's conformation. Furthermore, it elucidates intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing arrangement.

Detailed NMR Spectroscopy for Solution-State Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. While comprehensive, experimentally determined ¹H and ¹³C NMR spectral data for (E)-4-amino-3-buten-2-one are not widely reported, the expected spectral features can be predicted based on its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

Methyl Protons (CH₃): A singlet in the upfield region, typically around 2.0-2.3 ppm.

Vinyl Protons (=CH-): Two signals for the protons on the C=C double bond. The proton alpha to the carbonyl group (=CH-CO) would likely appear as a doublet, and the proton beta to the carbonyl (=CH-N) would appear as a doublet of triplets (due to coupling with the other vinyl proton and the N-H protons). The large coupling constant between these two vinyl protons would be characteristic of a trans (E) configuration.

Amine Protons (NH₂): A broad signal whose chemical shift is dependent on solvent and concentration, but is expected to be significantly downfield due to intramolecular hydrogen bonding.

¹³C NMR: The carbon NMR spectrum should display four distinct signals, corresponding to the four unique carbon atoms in the structure.

Carbonyl Carbon (C=O): The least shielded carbon, appearing far downfield, typically in the range of 195-200 ppm.

Vinyl Carbons (C=C): Two signals in the olefinic region (approx. 95-150 ppm). The carbon beta to the carbonyl group is expected to be further downfield than the alpha carbon due to the influence of the nitrogen atom.

Methyl Carbon (CH₃): The most shielded carbon, appearing at the highest field (lowest ppm value), typically around 25-30 ppm.

Detailed analysis of chemical shifts and spin-spin coupling constants would provide definitive confirmation of the connectivity and stereochemistry of the molecule.

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. Due to the scarcity of specific data for (E)-4-amino-3-buten-2-one, this section draws on the detailed vibrational analysis of its close structural analogue, 4-amino-3-penten-2-one (B74499). The spectral features are expected to be highly comparable. researchgate.netruc.dknih.gov

The enaminone structure of these compounds is stabilized by a strong intramolecular hydrogen bond, forming a six-membered pseudo-aromatic ring. This feature dominates the vibrational spectra. researchgate.netnih.gov

Key vibrational modes observed in the spectra of 4-amino-3-penten-2-one provide insight into the structure of (E)-4-amino-3-buten-2-one:

N-H Stretching: A broad band observed at a relatively low frequency (around 3180 cm⁻¹) is indicative of the N-H group being involved in a strong hydrogen bond. researchgate.netnih.gov

C=O Stretching: The carbonyl stretching vibration appears at a significantly lower wavenumber (around 1600-1620 cm⁻¹) than expected for a typical α,β-unsaturated ketone. This shift is a direct result of the electron delocalization within the conjugated system and the weakening of the C=O bond due to the intramolecular hydrogen bond.

C=C Stretching: The stretching vibration of the C=C double bond is strongly coupled with other modes and contributes to strong bands in the 1550-1600 cm⁻¹ region.

These spectroscopic data strongly support the existence of the keto-enamine tautomer, rather than an imino-keto form, as the stable structure for this class of compounds. nih.gov

| Vibrational Mode | Observed Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(NH) | ~3180 | N-H stretching, broadened and shifted to lower frequency due to strong intramolecular H-bonding. |

| ν(C=O) | ~1610 | C=O stretching, frequency lowered by conjugation and H-bonding. |

| ν(C=C) + δ(NH₂) | ~1570 | Coupled C=C stretching and NH₂ scissoring modes. |

| δ(CH₃) | ~1420 | Methyl group asymmetric bending. |

| ν(C-N) + ν(C-C) | ~1280 | Coupled C-N and C-C stretching modes of the conjugated backbone. |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule. The conjugated π-system of (E)-4-amino-3-buten-2-one is expected to give rise to characteristic absorptions in the UV-Vis region. Data for the closely related compound 4-amino-3-penten-2-one, available from the NIST Chemistry WebBook, shows a strong absorption maximum (λmax) at approximately 310-320 nm. nist.govnist.gov

This strong absorption is attributed to a π→π* electronic transition. This transition involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the extended conjugated system of the enaminone. The energy required for this transition is lowered by the extended conjugation, pushing the absorption into the near-UV region.

A much weaker absorption, corresponding to an n→π* transition, may also be present but is often obscured by the intense π→π* band. This transition involves promoting a non-bonding electron (from the oxygen or nitrogen lone pairs) into a π* antibonding orbital.

| λmax (nm) | Transition Type | Chromophore |

|---|---|---|

| ~310-320 | π→π* | Conjugated enaminone system (N-C=C-C=O) |

Derivatization Strategies and Applications in Organic Synthesis

Utility as a Building Block in Complex Molecule Synthesis

Enaminones such as (E)-4-amino-3-buten-2-one are recognized as powerful intermediates for the synthesis of elaborate organic molecules, including natural products and their analogues. researchgate.net Their stable, yet reactive nature makes them ideal starting materials for constructing carbon-carbon and carbon-heteroatom bonds. The inherent functionality of the enaminone scaffold, a vinylogous amide, allows for selective transformations, providing access to a diverse range of molecular structures. researchgate.netresearchgate.net This versatility has been harnessed to develop synthetic routes to several classes of important compounds.

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Consequently, the synthesis of fluorinated compounds is a central focus of modern organic synthesis. rsc.orgnih.govrsc.org Enaminones have emerged as valuable platforms for creating diverse fluoro-functionalized molecules. rsc.orgnih.gov The reactions of enaminones with fluorine reagents have seen significant advancements, providing practical access to a variety of fluorinated products. rsc.orgrsc.org

The enaminone structure allows for several modes of fluoro-functionalization, including C-F bond formation and cascade annulations. rsc.orgnih.gov For instance, a notable application is the Selectfluor-triggered fluorination/cyclization reaction of o-hydroxyarylenaminones, which provides an efficient method for synthesizing 3-fluoro-chromones. researchgate.net This reaction highlights the ability of the enaminone to undergo electrophilic attack by a fluorine source, followed by an intramolecular cyclization to build a more complex, fluorinated heterocyclic system.

| Reaction Type | Fluorinating Reagent Example | Product Class | Reference |

|---|---|---|---|

| Electrophilic Fluorination/Cyclization | Selectfluor | 3-Fluoro-chromones | researchgate.net |

| C-F Bond Functionalization | Various (e.g., NFSI) | α-Fluoroenaminones | rsc.orgnih.gov |

| Cascade Annulation | Electrophilic Fluorine Sources | Fluorinated Heterocycles | rsc.orgnih.gov |

Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. Enaminones are well-established as key building blocks for the construction of these important molecular frameworks, particularly N-heterocycles. researchgate.net The reactive nature of the enaminone allows it to act as a synthon for various ring systems through cyclization and cycloaddition reactions.

The pyrimidinone core is a privileged structure found in many biologically active compounds. The synthesis of fused 3-amino-4H-pyrimidin-4-ones can be achieved using enaminone-based methodologies. researchgate.net The (E)-4-amino-3-buten-2-one molecule contains a reactive 1,3-dicarbonyl-like synthon. This functionality allows it to undergo condensation reactions with dinucleophiles such as ureas, thioureas, or guanidines. In such a reaction, the amino group of the enaminone would be displaced, and the two nitrogen atoms of the reagent would react with the carbonyl carbon and the β-carbon of the enaminone to form the six-membered pyrimidinone ring.

| Reactant 1 | Reactant 2 (Example) | Product | Reaction Type |

|---|---|---|---|

| (E)-4-amino-3-buten-2-one | Urea (H₂NCONH₂) | Methyl-substituted Pyrimidinone | Condensation/Cyclization |

Diazepines, particularly the benzodiazepine subclass, are a cornerstone of medicinal chemistry, known for their diverse pharmacological activities. nih.govnih.gov Synthetic routes to 1,4-benzodiazepines have been extensively explored. scielo.brresearchgate.netmdpi.com The structure of (E)-4-amino-3-buten-2-one makes it a suitable three-carbon building block for the formation of seven-membered diazepine rings. A plausible synthetic strategy involves the condensation of the enaminone with a 1,2-diamine, such as o-phenylenediamine. This reaction would likely proceed via initial attack of one amine from the diamine at the enaminone's carbonyl carbon, followed by intramolecular cyclization of the second amine onto the β-carbon, ultimately forming the diazepine heterocycle.

| Reactant 1 | Reactant 2 (Example) | Product Class | Reaction Type |

|---|---|---|---|

| (E)-4-amino-3-buten-2-one | o-Phenylenediamine | Benzodiazepine derivative | Condensation/Cyclization |

Thiazolium salts are precursors to N-heterocyclic carbenes (NHCs), which have found widespread use as organocatalysts. usask.causask.ca The synthesis of the thiazole ring, the core of thiazolium salts, can be accomplished using enaminones as starting materials. organic-chemistry.org For instance, photocatalytic reactions between enaminones and thioureas can produce thiazoles through the formation of C-S and C-N bonds. organic-chemistry.org Alternatively, an oxidative cascade cyclization of enaminones with elemental sulfur can yield thiazole-2-thiones. organic-chemistry.org Once the thiazole ring is formed from (E)-4-amino-3-buten-2-one, it can be converted into the corresponding thiazolium salt through N-alkylation with an appropriate alkyl halide.

| Step | Starting Material | Reagents (Example) | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | (E)-4-amino-3-buten-2-one | Thiourea, Photocatalyst | Methyl-substituted aminothiazole | organic-chemistry.org |

| 2 | Methyl-substituted aminothiazole | Alkyl Halide (e.g., CH₃I) | N-Alkyl thiazolium salt | usask.causask.ca |

Indole alkaloids are a large and structurally diverse class of natural products, many of which possess significant biological activity. nih.gov Enaminones have proven to be exceptionally versatile intermediates in the synthesis of alkaloids, including those containing an indole core. researchgate.netwits.ac.za The reactivity of the enaminone allows it to be incorporated into complex ring systems through various synthetic strategies. For example, the enaminone can be a key component in reactions that construct the pyrrole ring of the indole nucleus. By modifying the nitrogen substituent of the enaminone, it can be tailored for specific cyclization reactions, such as those related to the Fischer indole synthesis, to generate substituted indoles that serve as advanced precursors to complex indole alkaloids. researchgate.net

| Enaminone Derivative | Reaction Partner/Conditions | Key Transformation | Product Class |

|---|---|---|---|

| N-Aryl substituted enaminone | Acid-catalyzed cyclization | Intramolecular electrophilic aromatic substitution | Indole derivatives |

Synthesis of Heterocyclic Compounds

Pyrrolidine and Piperidine Synthesis

The scaffold of (E)-4-amino-3-buten-2-one is particularly amenable to intramolecular cyclization reactions to form nitrogen-containing heterocycles like pyrrolidines and piperidines, which are core structures in many biologically active compounds. nih.govnih.gov

A primary strategy for the synthesis of these heterocycles is the intramolecular aza-Michael addition. nih.govrsc.org This reaction involves the nucleophilic attack of the amino group onto the β-carbon of the α,β-unsaturated ketone system within the same molecule, leading to ring closure. For this to occur, the primary amine of (E)-4-amino-3-buten-2-one must first be functionalized with a side chain containing a Michael acceptor.

Pyrrolidine Synthesis: The formation of the five-membered pyrrolidine ring can be achieved through a [3+2] cycloaddition reaction. This involves the in-situ generation of an azomethine ylide from an appropriate precursor which then reacts with a dipolarophile. nih.gov Alternatively, intramolecular cyclization of N-substituted derivatives of 4-aminobutanal can yield 2-substituted pyrrolidines. researchgate.net While direct intramolecular cyclization of (E)-4-amino-3-buten-2-one itself is not straightforward for pyrrolidine synthesis, its derivatives are key intermediates. For instance, functionalization of the nitrogen atom followed by modification of the carbon backbone can set the stage for a subsequent intramolecular cyclization to form densely substituted pyrrolidines. nih.govnih.gov

Piperidine Synthesis: The synthesis of six-membered piperidine rings from β'-amino-α,β-unsaturated ketone precursors is a well-established strategy. nih.gov The intramolecular aza-Michael reaction is a key method, leading to the formation of various substituted piperidines. nih.govrsc.org For example, N-tethered α,β-unsaturated ketones can undergo organocatalyzed cyclization to produce enantiomerically enriched protected piperidines. nih.gov The double Michael addition approach, where a primary amine reacts with a dienone, is another effective method for constructing the piperidine core. ntu.edu.sgdtic.mil

| Heterocycle | Key Synthetic Strategy | Reaction Type | Relevant Precursor Class |

|---|---|---|---|

| Pyrrolidine | [3+2] Cycloaddition / Intramolecular Amination | Cycloaddition / Cyclization | N-substituted 4-aminobutanal derivatives, Azadienes |

| Piperidine | Intramolecular aza-Michael Addition | Conjugate Addition / Cyclization | β'-Amino-α,β-unsaturated ketones |

Access to β-Amino Ketones and Related Scaffolds

(E)-4-amino-3-buten-2-one is itself a vinylogous β-amino ketone. It serves as a valuable starting material for the synthesis of other, more complex β-amino ketones and their derivatives through various reactions. researchgate.netyoutube.com The conjugate addition of amines to α,β-unsaturated carbonyl compounds, known as the aza-Michael reaction, is a fundamental method for preparing β-amino ketones. researchgate.net Numerous catalytic systems, including those based on ceric ammonium (B1175870) nitrate or copper, have been developed to facilitate this transformation under mild conditions. researchgate.net

Furthermore, β-amino ketones can be synthesized through Mannich-type reactions, which involve the condensation of an aldehyde, an amine, and a ketone. nih.govrsc.org The reactivity of the enaminone system in (E)-4-amino-3-buten-2-one allows it to participate in reactions that modify its structure to produce a variety of saturated and unsaturated β-amino ketone scaffolds. rsc.org

Synthesis of Chiral α-Amino Acid Derivatives

The synthesis of chiral α-amino acids is of paramount importance in pharmaceutical and biological sciences. nih.gov While direct conversion is complex, derivatives of (E)-4-amino-3-buten-2-one can serve as precursors for these valuable molecules. Synthetic strategies often involve the stereoselective introduction of an amino group and a carboxylic acid functionality.

One conceptual approach involves the asymmetric functionalization of the enaminone scaffold. For instance, enolated tricycloiminolactones, acting as chiral glycine equivalents, can undergo Michael additions to α,β-unsaturated systems, establishing the stereochemistry required for the α-amino acid. rsc.org Subsequent chemical transformations can then convert the ketone and vinylogous amine functionalities into the required carboxylic acid and α-amino groups. Although direct examples starting from (E)-4-amino-3-buten-2-one are not prevalent, the principles of asymmetric synthesis using related α,β-unsaturated systems are well-established. researchgate.net For example, catalytic enantioselective conjugate addition reactions are a primary method to access chiral β-amino acid derivatives, which can then be further manipulated. researchgate.net

Role in the Synthesis of Specialty Chemicals

The versatile reactivity of enaminones like (E)-4-amino-3-buten-2-one makes them valuable intermediates in the production of specialty and fine chemicals. researchgate.net

Intermediates for Agrochemical Development

Enaminones are recognized as important synthons for building heterocyclic compounds, a class of molecules with wide applications in the agrochemical industry as herbicides, insecticides, and fungicides. researchgate.net The ability of the enaminone moiety to react with various nucleophiles and electrophiles allows for the construction of diverse heterocyclic rings. researchgate.net For example, enaminones can be used to synthesize substituted pyridines, pyrimidines, and pyrazoles, which are common scaffolds in active agrochemical ingredients. beilstein-journals.org The functional groups present in (E)-4-amino-3-buten-2-one provide multiple reaction sites for building these complex structures.

Production of Fine Chemicals

Fine chemicals are pure, single substances produced in limited quantities and are often used as intermediates in various industries, including pharmaceuticals and fragrances. researchgate.net The enaminone scaffold is a key structural motif in many pharmaceutically active compounds, including anticonvulsant, anti-inflammatory, and antitumor agents. nih.govresearchgate.net (E)-4-amino-3-buten-2-one, as a simple enaminone, represents a fundamental starting material for more elaborate structures. Its reactions can be tailored to produce complex molecules with high specificity, a key requirement in the synthesis of fine chemicals.

Functional Group Interconversions and Modifications

The chemical structure of (E)-4-amino-3-buten-2-one allows for a variety of functional group interconversions.

Reduction: The α,β-unsaturated ketone system can undergo selective reduction. Catalytic hydrogenation of (E)-4-amino-3-buten-2-one in the presence of a platinum catalyst reduces the carbon-carbon double bond to yield 4-aminobutan-2-one. beilstein-archives.orgnih.gov This transformation converts the enamine functionality into a more basic primary amine and saturates the carbon chain, providing access to a different class of bifunctional molecules. beilstein-archives.org

Reactions at the Amino Group: The primary amino group can be modified through various reactions, such as acylation, alkylation, or condensation with carbonyl compounds to form imines. nih.gov These modifications are crucial for preparing substrates for subsequent cyclization reactions, as seen in pyrrolidine and piperidine synthesis, or for introducing new functional groups into the molecule.

Reactions involving the Carbonyl and Alkene: The conjugated system can participate in cycloaddition reactions and is susceptible to attack by various nucleophiles at the β-position and electrophiles at the α-position or the nitrogen atom, highlighting the rich and versatile chemistry of this compound. researchgate.net

| Transformation Type | Reaction | Product Class |

|---|---|---|

| Reduction | Catalytic Hydrogenation (H₂/Pt) | Saturated β-Amino Ketone (4-aminobutan-2-one) |

| N-Functionalization | Alkylation / Acylation | N-Substituted Enaminones |

| Cyclization | Intramolecular aza-Michael Addition | Piperidines, Pyrrolidines |

| Conjugate Addition | Aza-Michael Reaction | β-Amino Ketones |

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for Enantioselective Transformations

Future research could be directed towards the development of novel catalytic systems for the enantioselective transformation of (E)-4-aminobut-3-en-2-one. This area of study would focus on creating chiral catalysts that can introduce stereocenters into the molecule with high selectivity. The successful development of such systems would enable the synthesis of enantiomerically pure derivatives, which is often crucial for applications in medicinal chemistry and materials science. Currently, specific research on the application of such catalytic systems to (E)-4-aminobut-3-en-2-one is not extensively documented in publicly available scientific literature.

Exploration of Bio-Inspired Synthetic Routes and Biocatalysis

An emerging area of significant potential is the exploration of bio-inspired synthetic routes and biocatalysis for the production of (E)-4-aminobut-3-en-2-one and its derivatives. This approach utilizes enzymes or whole-cell systems as catalysts, which can offer high selectivity and operate under mild, environmentally friendly conditions. Future investigations might focus on identifying or engineering enzymes capable of catalyzing the synthesis of this compound. A comprehensive search of current literature indicates that dedicated studies on biocatalytic methods for the synthesis of (E)-4-aminobut-3-en-2-one have not yet been reported.

Advanced Computational Modeling for Reaction Prediction and Optimization

The use of advanced computational modeling presents a powerful tool for accelerating research into the reactivity and synthesis of (E)-4-aminobut-3-en-2-one. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict reaction outcomes, elucidate reaction mechanisms, and optimize reaction conditions. Such in-silico studies could guide experimental work, saving time and resources. At present, there is a lack of specific computational studies in the scientific literature focused on predicting and optimizing reactions involving (E)-4-aminobut-3-en-2-one.

Integration in Flow Chemistry and Green Chemistry Methodologies

To enhance the sustainability and efficiency of synthesizing (E)-4-aminobut-3-en-2-one, future research should explore its integration into flow chemistry and green chemistry frameworks. Flow chemistry offers advantages such as improved safety, scalability, and process control. Green chemistry principles would guide the selection of safer solvents, reduction of waste, and improvement of atom economy. The application of these modern synthetic methodologies to the production of (E)-4-aminobut-3-en-2-one is an area that remains to be explored in detail within the chemical research community.

Q & A

Basic: What synthetic strategies ensure high stereochemical purity of (E)-4-amino-3-buten-2-one?

Methodological Answer:

To achieve high stereochemical purity, utilize catalytic hydrogenation under controlled conditions (e.g., H₂ gas with palladium catalysts) and monitor reaction progress via GC-MS or HPLC. Stereoselectivity can be enhanced by optimizing solvent polarity and temperature, as demonstrated in hydrogenation studies of structurally similar α,β-unsaturated ketones . Post-synthesis, confirm the (E)-configuration using NOESY NMR to detect spatial proximity of substituents or compare experimental IR/Raman spectra with DFT-predicted vibrational modes .

Advanced: How can DFT calculations predict electronic properties and stability of (E)-4-amino-3-buten-2-one?

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model the compound’s electronic structure, including HOMO-LUMO gaps and charge distribution. Validate computational results by comparing optimized geometries (bond lengths, dihedral angles) with X-ray crystallography data from analogous compounds (e.g., organotellurium derivatives ). Solvent effects can be incorporated using the Polarizable Continuum Model (PCM), and thermodynamic stability can be assessed via Gibbs free energy calculations .

Basic: What analytical techniques are critical for structural elucidation of (E)-4-amino-3-buten-2-one?

Methodological Answer:

- NMR Spectroscopy: Use ¹H/¹³C NMR to identify proton environments and confirm the (E)-configuration through coupling constants (e.g., J₃,₄ ~12–16 Hz for trans-olefins) .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (C₄H₇NO₂, theoretical 101.0477 g/mol) and fragmentation patterns .

- X-ray Diffraction: For crystalline derivatives, compare unit cell parameters with databases (e.g., Cambridge Structural Database) .

Advanced: How to resolve contradictions in thermodynamic data for hydrogenation of α,β-unsaturated ketones like (E)-4-amino-3-buten-2-one?

Methodological Answer:

Discrepancies may arise from solvent effects, catalyst poisoning, or measurement techniques. Calorimetric validation (e.g., isothermal titration calorimetry) can cross-check enthalpy values (ΔrH°). For example, Veselova and Sul'man (1980) reported ΔrH° = -511.7 kJ/mol for hydrogenating a phenyl-substituted analog . Replicate experiments under inert atmospheres and validate using computational thermochemistry (Gaussian "freq=thermo" keyword) to account for entropy contributions .

Basic: What safety protocols are essential for handling (E)-4-amino-3-buten-2-one?

Methodological Answer:

Classify the compound as hazardous under OSHA 29 CFR 1910.1200 guidelines. Use fume hoods, nitrile gloves, and flame-resistant lab coats. Store in airtight containers away from oxidizers. Emergency protocols should include neutralization with weak acids (e.g., citric acid) for spills and immediate eye irrigation with saline solutions .

Advanced: How to study substituent effects on the reactivity of (E)-4-amino-3-buten-2-one derivatives?

Methodological Answer:

Systematically substitute the amino group with electron-donating/withdrawing groups (e.g., -NO₂, -OCH₃) and analyze kinetics via stopped-flow spectroscopy. Compare reaction rates in polar aprotic solvents (DMF, DMSO) versus non-polar media. For computational insights, perform Hammett σ-parameter correlations or Fukui function analysis to map electrophilic/nucleophilic sites . Substituent steric effects can be modeled using molecular dynamics simulations .

Basic: How to assess the biological activity of (E)-4-amino-3-buten-2-one analogs?

Methodological Answer:

Screen for antimicrobial or anti-inflammatory activity using in vitro assays (e.g., MIC against E. coli or COX-2 inhibition). Structural analogs like 4-aminocrotonic acid (TACA) show GABAergic activity, suggesting similar testing frameworks . Validate target engagement via SPR (surface plasmon resonance) or fluorescence polarization assays .

Advanced: What spectroscopic signatures distinguish (E)-4-amino-3-buten-2-one from its (Z)-isomer?

Methodological Answer:

In IR, the (E)-isomer exhibits a higher-frequency C=O stretch (~1680 cm⁻¹) due to reduced conjugation. UV-Vis spectra show λmax shifts in polar solvents (e.g., 245 nm for (E) vs. 260 nm for (Z)). ¹H NMR couplings between vinyl protons (J = 12–16 Hz for trans vs. 8–12 Hz for cis) are definitive . For unambiguous confirmation, synthesize and compare with stereochemically pure standards via chiral HPLC .

Basic: What are the stability considerations for storing (E)-4-amino-3-buten-2-one solutions?

Methodological Answer:

Solutions in aprotic solvents (e.g., DMSO, THF) are stable at -20°C for months. Avoid aqueous storage due to hydrolysis risks. Monitor degradation via TLC (silica gel, ethyl acetate/hexane eluent) and quantify purity using qNMR with internal standards (e.g., 1,3,5-trimethoxybenzene) .

Advanced: How to design a QSAR model for (E)-4-amino-3-buten-2-one derivatives?

Methodological Answer:

Collect a dataset of derivatives with measured IC₅₀ values (e.g., enzyme inhibition). Calculate descriptors (logP, molar refractivity, HOMO energies) using ChemAxon or CODESSA. Apply partial least squares (PLS) regression or machine learning (Random Forest) to correlate descriptors with activity. Validate via leave-one-out cross-validation and external test sets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.